1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of pyrazole, benzenesulfonyl, thiadiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-aminobenzenesulfonic acid with nitrosyl chloride to form the corresponding sulfonyl chloride.
Synthesis of 1,2,5-thiadiazole: This can be prepared through the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves the coupling of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with 1,2,5-thiadiazole and piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole and benzenesulfonyl moieties but lacks the thiadiazole and piperazine groups.
1,2,5-Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents compared to the target compound.
Uniqueness
1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c22-25(23,14-4-2-13(3-5-14)21-7-1-6-16-21)20-10-8-19(9-11-20)15-12-17-24-18-15/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFOCTIQVXSRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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